3-(Methoxycarbonyl)pyridine-2-carboxylic acid
Overview
Description
3-(Methoxycarbonyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C8H7NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxycarbonyl group at the 3-position and a carboxylic acid group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)pyridine-2-carboxylic acid can be achieved through several methods. One common method involves the esterification of 2,3-pyridinedicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material.
Another method involves the use of methyl chloroformate as the methoxycarbonylating agent. In this approach, 2-pyridinecarboxylic acid is treated with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds at room temperature and yields this compound as the product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling reaction parameters ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives with ketone or aldehyde functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methoxycarbonyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a ligand in coordination chemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)pyridine-2-carboxylic acid depends on its specific application. In enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme. The methoxycarbonyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme’s active site, influencing the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Pyridinedicarboxylic acid: Lacks the methoxycarbonyl group but has two carboxylic acid groups.
3-Methoxypyridine-2-carboxylic acid: Similar structure but with a methoxy group instead of a methoxycarbonyl group.
2-Methoxycarbonylpyridine-3-carboxylic acid: The positions of the methoxycarbonyl and carboxylic acid groups are reversed.
Uniqueness
3-(Methoxycarbonyl)pyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and interactions in chemical and biological systems. Its combination of a methoxycarbonyl group and a carboxylic acid group provides versatility in synthetic applications and research.
Properties
IUPAC Name |
3-methoxycarbonylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)5-3-2-4-9-6(5)7(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRENKBUQKMUCHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302885 | |
Record name | 3-(methoxycarbonyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24195-02-6 | |
Record name | 24195-02-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154835 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(methoxycarbonyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methoxycarbonyl)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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